N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
N-(2,3-Dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with a 4-hydroxy group, a 3-sulfonyl substituent, and a 7-carboxamide moiety. The compound features a 4-methoxyphenylsulfonyl group at position 3 and an N-linked 2,3-dimethylphenyl substituent. The dihydroquinoline scaffold is a common pharmacophore in drug discovery, often associated with antimicrobial, anticancer, or anti-inflammatory activities .
Properties
CAS No. |
892739-69-4 |
|---|---|
Molecular Formula |
C25H22N2O6S |
Molecular Weight |
478.52 |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O6S/c1-14-5-4-6-20(15(14)2)26-24(29)16-7-12-19-21(13-16)27-25(30)23(22(19)28)34(31,32)18-10-8-17(33-3)9-11-18/h4-13H,1-3H3,(H,26,29)(H2,27,28,30) |
InChI Key |
ICRRVLIOQUSJQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Molecular Formula
- C : 20
- H : 22
- N : 2
- O : 5
- S : 1
IUPAC Name
N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Structural Representation
The compound features a quinoline core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Properties
The compound has shown promising results in vitro against several cancer cell lines, including breast and colon cancer. Its anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation via cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests potential use in treating inflammatory diseases.
Case Studies
-
Antibacterial Efficacy
- Study : A series of tests were performed to evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against E. coli.
- : Effective against common pathogens, indicating potential for development as an antibiotic agent.
-
Anticancer Activity
- Study : In vitro assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29 cells.
- Mechanism : Induction of apoptosis was confirmed through Annexin V staining assays.
-
Anti-inflammatory Action
- Study : Evaluation of cytokine levels in LPS-stimulated macrophages treated with the compound.
- Results : Significant reduction in IL-6 and TNF-alpha levels compared to controls.
- : Potential therapeutic application in inflammatory conditions.
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | Cell wall synthesis disruption |
| E. coli | 20 | Protein synthesis interference | |
| Anticancer | MCF-7 | 25 | Apoptosis induction |
| HT-29 | 30 | Cell cycle arrest | |
| Anti-inflammatory | Macrophages | N/A | Cytokine production inhibition |
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The target compound’s key structural elements include:
- 4-Hydroxy group : Enhances hydrogen-bonding capacity and polarity.
- 7-Carboxamide with N-(2,3-dimethylphenyl) : The carboxamide may engage in hydrogen bonding, while the dimethylphenyl group adds lipophilicity.
Comparison with Similar Compounds
Quinoline and Dihydroquinoline Derivatives
- N-(4-Methoxyphenyl)-4-acetoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (1373261-26-7) : Core: 1,2-Dihydroquinoline. Substituents: 4-Acetoxy (ester), 3-carboxamide (N-linked 4-methoxyphenyl), and 1-methyl. Comparison:
- The 3-carboxamide position (vs. 7-carboxamide in the target) alters hydrogen-bonding geometry.
- 4-Acetoxy is a prodrug-like feature, contrasting with the target’s 4-hydroxy group, which may affect metabolic stability.
Lower steric bulk due to the absence of a sulfonyl group.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) :
- Core : 1,4-Dihydronaphthyridine (bicyclic with two nitrogen atoms).
- Substituents : 3-Carboxamide (adamantyl group), 1-pentyl chain.
- Comparison :
- The naphthyridine core increases electron-deficient character compared to quinoline.
- Adamantyl substituent introduces extreme lipophilicity and rigidity, unlike the target’s 2,3-dimethylphenyl group.
- Reported 25% synthetic yield (vs. 78% for a cyclopropane-based analog in ), suggesting synthetic challenges in bulky substituents.
Substituent Effects and Pharmacomodulations
- Sulfonyl vs. Sulfonyl groups may improve aqueous solubility relative to ethers.
Carboxamide Positioning :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
